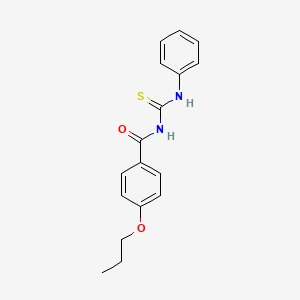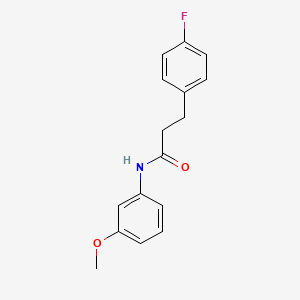
N-(anilinocarbonothioyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonothioyl)-4-propoxybenzamide, also known as ANCO-PTB, is a novel small molecule compound that has been found to have potential applications in scientific research. It is a thioamide compound that is structurally similar to the well-known drug, thioacetamide. ANCO-PTB has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields of research.
作用机制
The mechanism of action of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the formation of a covalent bond between the thioamide group of N-(anilinocarbonothioyl)-4-propoxybenzamide and the thiol group of the target protein. This covalent bond formation allows for the selective labeling of thiolated proteins, making it a valuable tool for studying protein thiolation.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to have minimal effects on cell viability and proliferation, making it a safe and non-toxic compound for use in scientific research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, allowing for the identification and quantification of thiolated proteins in various biological samples.
实验室实验的优点和局限性
One of the main advantages of N-(anilinocarbonothioyl)-4-propoxybenzamide is its selectivity for thiolated proteins. This selectivity allows for the identification and quantification of thiolated proteins in complex biological samples. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective compound to synthesize, making it an attractive tool for scientific research.
One of the limitations of N-(anilinocarbonothioyl)-4-propoxybenzamide is its specificity for thiolated proteins. While this selectivity is advantageous for studying protein thiolation, it limits the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in other areas of research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has a relatively short half-life, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in scientific research. One potential area of interest is the development of N-(anilinocarbonothioyl)-4-propoxybenzamide-based probes for imaging thiolated proteins in vivo. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide may have potential applications in the study of redox signaling pathways, as thiolation is a key component of these pathways. Finally, the development of N-(anilinocarbonothioyl)-4-propoxybenzamide analogs with improved selectivity and half-life may further expand its potential applications in scientific research.
Conclusion
In conclusion, N-(anilinocarbonothioyl)-4-propoxybenzamide is a novel small molecule compound that has potential applications in various fields of scientific research. Its selectivity for thiolated proteins makes it a valuable tool for studying protein thiolation, and its relatively simple synthesis process makes it an attractive compound for scientific research. While there are limitations to the use of N-(anilinocarbonothioyl)-4-propoxybenzamide, there are also several future directions for its use in scientific research.
合成方法
The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the reaction of aniline with carbon disulfide and sodium hydroxide to produce an intermediate compound. The intermediate compound is then reacted with 4-propoxybenzoyl chloride to yield the final product, N-(anilinocarbonothioyl)-4-propoxybenzamide. The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective process, making it an attractive compound for scientific research.
科学研究应用
N-(anilinocarbonothioyl)-4-propoxybenzamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its potential as a biochemical tool for studying protein thiolation. Thiolation is a post-translational modification that involves the attachment of a thiol group to a protein. N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, making it a valuable tool for studying this process.
属性
IUPAC Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-13(9-11-15)16(20)19-17(22)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONAGWGSAJOBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)


![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)